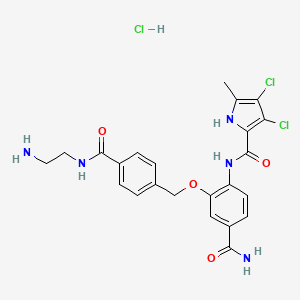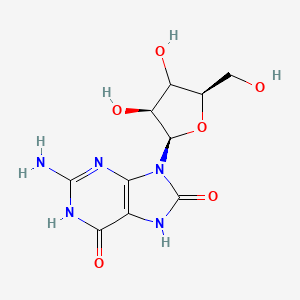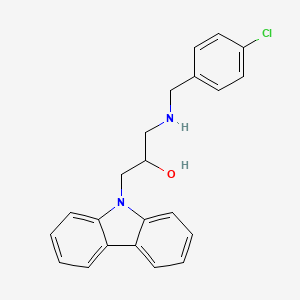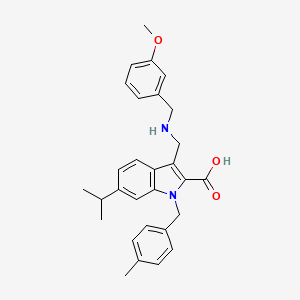![molecular formula C9H13N3O5 B12401203 1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as uridine, is a nucleoside that plays a crucial role in the biochemistry of living organisms. It is composed of a pyrimidine base attached to a ribose sugar. Uridine is a key component of RNA and is involved in various biological processes, including the synthesis of glycogen and the regulation of gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of uridine typically involves the condensation of uracil with ribose. One common method is the Fischer glycosylation, where uracil is reacted with ribose in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of uridine can be achieved through fermentation processes using microorganisms such as Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce uridine, which is then extracted and purified from the fermentation broth .
Analyse Chemischer Reaktionen
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uridine-5’-monophosphate (UMP) using oxidizing agents such as potassium permanganate.
Reduction: Reduction of uridine can yield dihydrouridine, a modified nucleoside found in tRNA.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Uridine-5’-monophosphate (UMP)
Reduction: Dihydrouridine
Substitution: Various substituted uridine derivatives.
Wissenschaftliche Forschungsanwendungen
Uridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nucleosides and nucleotides.
Biology: Plays a role in RNA synthesis and function, and is involved in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s disease, and for its role in enhancing cognitive function.
Industry: Used in the production of pharmaceuticals and as a dietary supplement
Wirkmechanismus
Uridine can be compared with other nucleosides such as cytidine, thymidine, and adenosine:
Cytidine: Similar structure but contains a cytosine base instead of uracil.
Thymidine: Contains a thymine base and is found in DNA rather than RNA.
Adenosine: Contains an adenine base and is involved in energy transfer through ATP
Uniqueness of Uridine: Uridine is unique in its ability to be incorporated into RNA and its involvement in both RNA synthesis and glycogen metabolism. Its potential therapeutic effects in neurodegenerative diseases also set it apart from other nucleosides .
Vergleich Mit ähnlichen Verbindungen
- Cytidine
- Thymidine
- Adenosine
Eigenschaften
Molekularformel |
C9H13N3O5 |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7?,8-/m1/s1 |
InChI-Schlüssel |
LLIPTMWIZVIUSX-WDGWZIQESA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)



![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)

